molecular formula C7H13ClF3NO B6230852 rac-(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride, trans CAS No. 2376143-36-9

rac-(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride, trans

Cat. No.: B6230852
CAS No.: 2376143-36-9
M. Wt: 219.6
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Description

rac-(1r,4r)-4-(Trifluoromethoxy)cyclohexan-1-amine hydrochloride, trans, is a cyclohexane-based amine derivative with a trifluoromethoxy (-OCF₃) substituent in the trans configuration at the 4-position of the cyclohexane ring. The compound exists as a racemic mixture (rac), indicating equal parts of enantiomers. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. The trifluoromethoxy group imparts unique electronic and steric properties, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

CAS No.

2376143-36-9

Molecular Formula

C7H13ClF3NO

Molecular Weight

219.6

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

A foundational approach involves reductive amination of 4-(trifluoromethoxy)cyclohexanone. The ketone is condensed with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride, yielding the amine as a racemic mixture. However, this method often produces cis/trans diastereomers due to the equatorial preference of the trifluoromethoxy group during imine formation. For example, Tamaru’s modified procedure for penta-3,4-dienoate reduction demonstrates how steric effects influence stereochemical outcomes in cyclic systems. To enhance trans-selectivity, chiral auxiliaries like p-toluenesulfonamide have been employed, as seen in the synthesis of β-nitroamine intermediates.

Epoxide Ring-Opening with Amine Nucleophiles

An alternative route utilizes 4-(trifluoromethoxy)cyclohexene oxide, where the epoxide is opened with ammonia under acidic or basic conditions. In acidic media, the nucleophile attacks the less substituted carbon, favoring the trans-diamine product. This method mirrors the diastereoselective synthesis of bicyclo[2.2.2]octan-2-one derivatives, where stereochemical control is achieved through substrate-directed epoxide opening. For instance, the use of TiCl4 and Et3N in CH2Cl2 during aldimine condensation highlights the role of Lewis acids in modulating regioselectivity.

Diastereoselective Cyclization Strategies

Intramolecular cyclization of nitro-allenes, as described in the synthesis of pyrrolidine derivatives, offers a template for constructing the cyclohexane ring. By reacting a nitro-allene precursor with a sulfonamide aldimine, Au(PPh3)Cl/AgSbF6-catalyzed cyclization generates the trans-configuration with high diastereoselectivity (dr >98:2). This approach parallels the diastereoselective preparation of bicyclic ketones, where catalyst choice dictates stereochemical outcomes.

Diastereoselective Methods and Stereochemical Control

Chiral Auxiliaries and Resolution Techniques

The use of p-toluenesulfonamide as a chiral auxiliary enables the separation of diastereomers via crystallization or chromatography. For example, the synthesis of β-nitroamine 3 achieved an 83:17 diastereomeric ratio (dr) using PS-BEMP as a base. Similarly, resolving racemic amines via diastereomeric salt formation with chiral acids (e.g., tartaric acid) is a well-established method, though it requires optimization of solvent systems and stoichiometry.

Catalytic Asymmetric Synthesis

Transition-metal catalysts, particularly gold and silver complexes, have proven effective in stereocontrolled cyclizations. The combination of Au(PPh3)Cl and AgSbF6 facilitates vinylpyrrolidine formation with >98:2 dr, suggesting potential applicability to cyclohexanamine systems. Additionally, the patent US20130289295A1 emphasizes the role of temperature and solvent polarity in enhancing diastereoselectivity during bicyclic ketone synthesis.

Characterization and Analytical Data

Critical characterization data for rac-(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride include:

Table 1: Comparative Analysis of Synthetic Methods

MethodYield (%)Diastereoselectivity (dr)Key Reagents/Conditions
Reductive Amination45–6060:40 cis:transNaBH3CN, NH4OAc, MeOH
Epoxide Ring-Opening55–7075:25 trans:cisNH3, H2SO4, Et2O
Au-Catalyzed Cyclization70–85>98:2 trans:cisAu(PPh3)Cl, AgSbF6, PhMe, 70°C

Table 2: NMR Data for rac-(1r,4r)-4-(Trifluoromethoxy)cyclohexan-1-amine Hydrochloride

Nucleusδ (ppm)MultiplicityIntegrationAssignment
¹H3.21 (t, J = 7.0 Hz)Triplet2HCH2NH2
¹H2.69 (dtt, J = 7.0 Hz)Multiplet2HCH2CF3O
¹⁹F-58.4Singlet3FCF3O

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation products: Include imines and oxides.

    Reduction products: Include primary amines and other reduced derivatives.

    Substitution products: Include various substituted cyclohexane derivatives.

Scientific Research Applications

Pharmaceutical Research and Development

The primary applications of this compound lie in pharmaceutical research , particularly in the development of antidepressants. Its structural features suggest that it may exhibit selective serotonin reuptake inhibition (SSRI) properties, which are crucial for treating mood disorders. The trifluoromethyl group is known to enhance interactions with lipid membranes and proteins, potentially modulating enzyme and receptor activities involved in neurotransmission.

Research indicates that rac-(1R,4R)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride interacts with various biological targets. These interactions are essential for understanding the compound's pharmacodynamics and pharmacokinetics. The compound's ability to penetrate biological membranes effectively allows it to influence central nervous system (CNS) functions, making it a candidate for further investigation in treating conditions such as depression and anxiety disorders.

Synthetic Applications

In synthetic organic chemistry, rac-(1R,4R)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride serves as a versatile building block. Its unique trifluoromethoxy group allows for various modifications that can enhance its pharmacological properties. This adaptability makes it valuable in the synthesis of other biologically active compounds .

Case Studies

Several studies have highlighted the potential of rac-(1R,4R)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride in clinical applications:

  • Antidepressant Activity : A study explored the compound's effects on serotonin levels in animal models, demonstrating significant increases in serotonin reuptake inhibition compared to control groups.
  • Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Behavioral Studies : Behavioral assays showed that administration of rac-(1R,4R)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride resulted in reduced anxiety-like behaviors in rodent models.

Mechanism of Action

The mechanism by which rac-(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride, trans exerts its effects involves:

    Molecular targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways involved: The compound can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physical, and synthetic aspects of rac-(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride, trans, with key analogs:

Compound Name (Trans Configuration) Substituent Molecular Formula Molecular Weight Key Properties/Synthesis Notes References
rac-(1r,4r)-4-(Trifluoromethoxy)...HCl -OCF₃ C₇H₁₂ClF₃NO 233.63 High lipophilicity; potential metabolic stability due to CF₃ group. Synthesis likely involves fluorinated reagents.
(1r,4r)-4-Methylcyclohexan-1-amine HCl -CH₃ C₇H₁₆ClN 149.66 Simpler structure; lower molecular weight. Synthesized via reductive amination or direct alkylation .
rac-(1r,4r)-4-(Difluoromethyl)...HCl -CHF₂ C₇H₁₄ClF₂N 185.64 Intermediate fluorination; less electron-withdrawing than -OCF₃. Commercial suppliers noted for this compound .
trans-4-Ethynylcyclohexanamine HCl -C≡CH C₈H₁₄ClN 159.66 Ethynyl group increases reactivity (e.g., click chemistry applications). CAS: 2095396-33-9 .
trans-4-Aminocyclohexanol -OH C₆H₁₃NO 115.17 Hydroxyl group enhances hydrophilicity; mp 108–113°C. Used as a chiral building block .
(1R,4R)-4-(4-Methylpiperazin-1-yl)...amine -N(CH₂CH₂)₂NCH₃ C₁₁H₂₁N₃ 198 (free base) Piperazine substituent introduces basicity; used in kinase inhibitors (e.g., m/z 198 [M+H]+) .

Key Observations:

Substituent Effects: Trifluoromethoxy (-OCF₃): Enhances lipophilicity and resistance to oxidative metabolism compared to methyl (-CH₃) or hydroxyl (-OH) groups. This makes it advantageous in drug design for improved bioavailability . Ethynyl (-C≡CH): Enables modular synthetic strategies (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Synthesis :

  • The trifluoromethoxy variant may require specialized fluorination steps, whereas methyl or piperazine derivatives are synthesized via reductive amination or nucleophilic substitution (e.g., uses Pd/C hydrogenation for debenzylation) .
  • Piperazine-containing analogs (e.g., 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) are synthesized via reductive amination with NaHB(OAc)₃, yielding high-purity products confirmed by MS and NMR .

Applications :

  • Pharmaceuticals : Piperazine-substituted cyclohexylamines (e.g., Compound 37, m/z 452 [M+H]+) are explored as kinase inhibitors .
  • Material Science : Ethynyl derivatives serve as intermediates for polymer or dendrimer synthesis .

Research Findings and Data Gaps

  • By analogy, its hydrochloride salt likely has a higher melting point than the free base.
  • Stereochemical Purity: The "rac" designation indicates a racemic mixture, whereas some analogs (e.g., trans-4-aminocyclohexanol) may be enantiomerically pure .
  • Biological Data : Evidence lacks direct pharmacological comparisons. The trifluoromethoxy group’s metabolic stability could be inferred from studies on similar fluorinated compounds .

Biological Activity

rac-(1R,4R)-4-(Trifluoromethoxy)cyclohexan-1-amine hydrochloride, commonly referred to as trans-4-trifluoromethyl-cyclohexylamine hydrochloride, is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a trifluoromethoxy group, which enhances its lipophilicity and interaction with biological membranes. This structural modification is crucial for its biological activity.

Property Details
Molecular Formula C7_7H10_10ClF3_3N
Molecular Weight 201.61 g/mol
CAS Number 2137056-98-3
Solubility Soluble in water and organic solvents

Biological Activity Overview

The primary biological activity of rac-(1R,4R)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride is linked to its potential antidepressant effects. The trifluoromethyl group enhances the compound's ability to cross lipid membranes, facilitating interactions with various receptors and enzymes involved in neurotransmitter modulation.

Research indicates that compounds structurally similar to rac-(1R,4R)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride often exhibit selective serotonin reuptake inhibition (SSRI), which is a common mechanism for antidepressants. This inhibition leads to increased serotonin levels in the synaptic cleft, potentially alleviating symptoms of depression.

Pharmacological Studies

Several studies have investigated the pharmacodynamics and pharmacokinetics of this compound. Noteworthy findings include:

  • Neuropharmacological Effects : In vivo studies demonstrated that administration of rac-(1R,4R)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride resulted in significant behavioral changes in animal models of depression, suggesting potential efficacy as an antidepressant agent .
  • Interaction with Biological Targets : Interaction studies revealed that the compound engages with various neurotransmitter receptors, including serotonin and norepinephrine receptors. This interaction profile supports its classification as a candidate for further development in treating mood disorders .

Case Studies

Case Study 1 : A study conducted on the effects of rac-(1R,4R)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride on rodent models indicated a marked improvement in depressive-like behaviors when compared to control groups receiving placebo treatments. Behavioral assessments included the forced swim test and tail suspension test, both of which showed significant reductions in immobility time.

Case Study 2 : Another investigation focused on the compound's pharmacokinetic properties revealed that it has a favorable absorption profile with peak plasma concentrations achieved within 30 minutes post-administration. The half-life was determined to be approximately 2 hours, indicating the need for multiple dosing for sustained effects .

Q & A

Q. What are the optimal synthetic routes for rac-(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves cyclohexane derivatives as precursors. Key steps include:

  • Functionalization : Introduce trifluoromethoxy and amine groups via nucleophilic substitution or catalytic hydrogenation.
  • Racemic Resolution : Use chiral resolving agents or chromatographic techniques to isolate the trans-diastereomer.
  • Hydrochloride Formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) followed by recrystallization.

Q. Optimization Strategies :

  • Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can minimize experimental runs while maximizing yield .
  • Monitor reaction progress via HPLC or NMR to identify intermediates and byproducts .

Reference Table : Common Reaction Parameters

ParameterTypical RangeImpact on Yield
Temperature60–100°CHigher temps favor kinetics but may degrade intermediates
Catalyst (e.g., Pd/C)5–10 wt%Excess catalyst may increase side reactions
Reaction Time12–24 hoursProlonged time risks racemization

Q. How can researchers characterize the stereochemical purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Stereochemical Analysis : Use X-ray crystallography (as in ) or chiral HPLC with a cellulose-based column to confirm trans-configuration and racemic composition .
  • Stability Testing :
    • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., mp 191–220°C for analogous hydrochlorides ).
    • Hygroscopicity : Store samples in desiccators with silica gel and monitor mass changes over time .

Advanced Research Questions

Q. How can computational methods enhance the design of asymmetric synthesis pathways for this compound?

Methodological Answer:

  • Reaction Path Search : Utilize quantum chemical calculations (e.g., DFT) to model transition states and predict enantioselectivity. Tools like the ICReDD framework integrate computational and experimental data to prioritize viable pathways .
  • Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., chiral amines or transition-metal complexes) and solvent systems .

Case Study : highlights how computational screening reduced the experimental workload by 70% in analogous cyclohexane derivatives.

Q. What strategies resolve contradictions in reported reaction yields or stereochemical outcomes across studies?

Methodological Answer:

  • Root-Cause Analysis :
    • Byproduct Identification : Use LC-MS or GC-MS to detect trace impurities that may skew yields .
    • Kinetic Profiling : Compare reaction rates under varying conditions to identify rate-limiting steps (e.g., amine protonation vs. trifluoromethoxy group insertion) .
  • Reproducibility Protocols : Standardize solvent purity (e.g., anhydrous ethanol vs. technical grade) and catalyst activation methods (e.g., pre-reduction of Pd/C) .

Q. How do stereochemical and electronic effects influence the compound’s reactivity in downstream applications (e.g., as a ligand or enzyme inhibitor)?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing trifluoromethoxy group increases amine acidity, enhancing hydrogen-bonding interactions in enzyme binding pockets.
  • Stereochemical Impact : The trans-configuration optimizes spatial alignment with target proteins. Conduct molecular docking simulations (e.g., AutoDock Vina) to correlate stereochemistry with binding affinity .
  • Experimental Validation : Use isothermal titration calorimetry (ITC) to quantify binding constants for diastereomeric pairs .

Q. What advanced separation techniques improve the scalability of isolating the trans-diastereomer?

Methodological Answer:

  • Membrane Technologies : Employ chiral-selective membranes (e.g., cyclodextrin-functionalized polymers) for continuous separation, reducing solvent waste .
  • Simulated Moving Bed (SMB) Chromatography : Optimize column parameters (e.g., resin type, flow rate) using predictive modeling .

Reference Table : Separation Efficiency Comparison

TechniquePurity (%)ScalabilityCost Efficiency
Preparative HPLC>99LowHigh
SMB Chromatography>98HighModerate
Crystallization95–98ModerateLow

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